[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile
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Overview
Description
[3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: is an organic compound with the molecular formula C21H17NO It is a derivative of biphenyl, featuring a benzyloxy group at the 3’ position and an acetonitrile group at the 4’ position
Preparation Methods
The synthesis of [3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile typically involves several steps:
Suzuki Coupling Reaction: This reaction involves the coupling of a benzyloxy-substituted aryl halide with a biphenyl boronic acid derivative in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere with a base such as potassium carbonate.
Nitrile Formation: The resulting biphenyl compound is then subjected to a cyanation reaction to introduce the acetonitrile group. This can be achieved using reagents like copper(I) cyanide under appropriate conditions.
Chemical Reactions Analysis
[3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl ring can be functionalized with various substituents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Scientific Research Applications
[3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and acetonitrile groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: can be compared with other biphenyl derivatives, such as:
[3’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid]: This compound has a carboxylic acid group instead of an acetonitrile group, which affects its reactivity and applications.
[3’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile]:
The uniqueness of [3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17NO |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[4-(3-phenylmethoxyphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C21H17NO/c22-14-13-17-9-11-19(12-10-17)20-7-4-8-21(15-20)23-16-18-5-2-1-3-6-18/h1-12,15H,13,16H2 |
InChI Key |
DVZBXOVBXWDWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
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